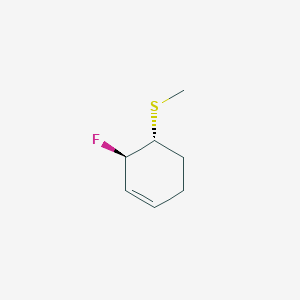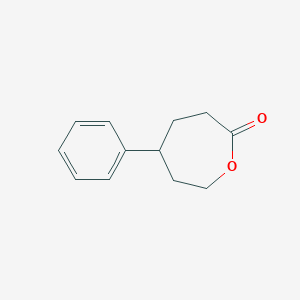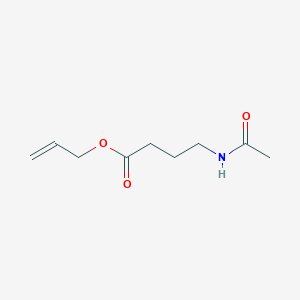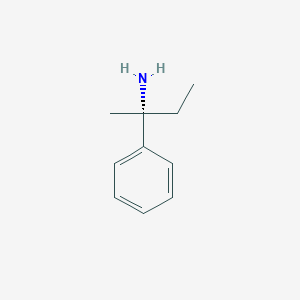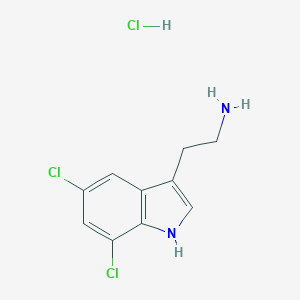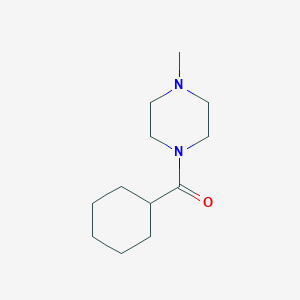
Pexantel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pexantel is a chemical compound that belongs to the class of anthelmintics, which are used to treat parasitic worm infections. It is a synthetic derivative of the natural compound pyrantel, which is also used to treat worm infections. Pexantel has been found to be effective against several species of parasitic worms, including roundworms and hookworms. The purpose of
Wirkmechanismus
The mechanism of action of pexantel is similar to that of pyrantel. Pexantel works by paralyzing the nervous system of the parasitic worms, which leads to their expulsion from the host organism. The compound binds to the nicotinic acetylcholine receptors in the neuromuscular junction of the worms, which causes a depolarization blockade. This leads to the paralysis of the worms and their subsequent expulsion from the host organism.
Biochemische Und Physiologische Effekte
Pexantel has been found to have minimal biochemical and physiological effects in animals and humans. The compound is rapidly absorbed and metabolized in the liver, and is excreted in the urine. Pexantel has been found to have no significant effects on the liver or kidney function, and does not cause any adverse effects on the cardiovascular or respiratory systems. The compound has also been found to have no significant effects on the immune system or the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
Pexantel has several advantages for lab experiments. The compound is readily available in large quantities, and is relatively inexpensive compared to other anthelmintics. Pexantel has also been found to have a broad spectrum of activity against several species of parasitic worms, which makes it a useful tool for studying worm infections. However, pexantel has some limitations for lab experiments. The compound has a short half-life, which means that it needs to be administered frequently in order to maintain effective levels in the host organism. Pexantel also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on pexantel. One area of research is the development of new formulations of pexantel that are more soluble and have a longer half-life. This would make the compound easier to administer and more effective in treating worm infections. Another area of research is the evaluation of pexantel in combination with other anthelmintics, to determine if it has synergistic effects against parasitic worms. Finally, more research is needed to evaluate the safety and efficacy of pexantel in humans, particularly in vulnerable populations such as children and pregnant women.
Synthesemethoden
Pexantel is synthesized by reacting pyrantel with 3-methylbutylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure pexantel. The synthesis method is well-established and has been used to produce pexantel in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
Pexantel has been extensively studied for its efficacy against parasitic worm infections. Several in vitro and in vivo studies have been conducted to evaluate the effectiveness of pexantel against various species of worms. Pexantel has been found to be effective against roundworms and hookworms, which are common parasitic infections in humans and animals. The compound has also been tested for its safety and tolerability in animals and humans.
Eigenschaften
CAS-Nummer |
10001-13-5 |
|---|---|
Produktname |
Pexantel |
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
cyclohexyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
FRSIMZWJVMLPAI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Andere CAS-Nummern |
10001-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



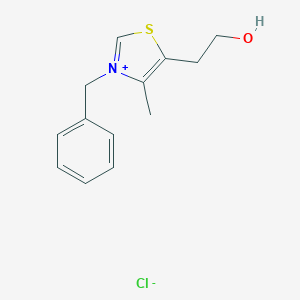
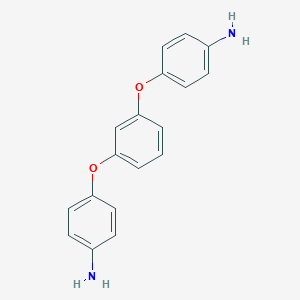
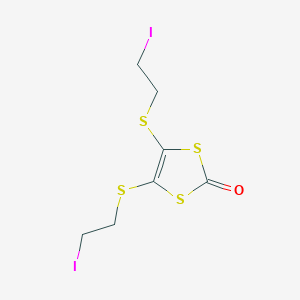
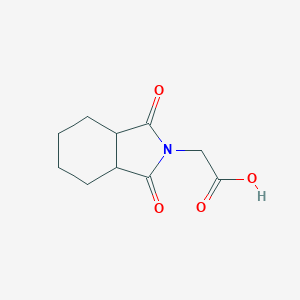
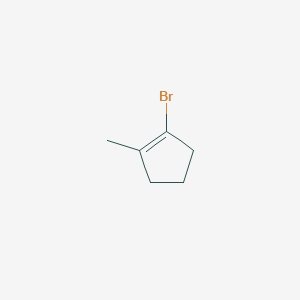
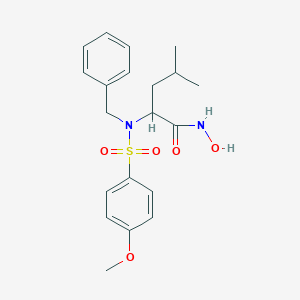
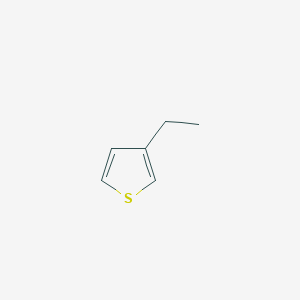
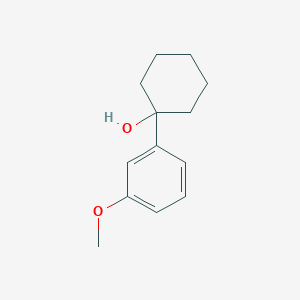
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
